Home > Products > Screening Compounds P8618 > 4-oxo-N-(4-hydroxyphenyl)retinamide
4-oxo-N-(4-hydroxyphenyl)retinamide -

4-oxo-N-(4-hydroxyphenyl)retinamide

Catalog Number: EVT-8367397
CAS Number:
Molecular Formula: C26H31NO3
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Oxo-N-(4-hydroxyphenyl)retinamide, also known as 4-oxo-4-HPR, is a polar metabolite of the synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide). This compound has garnered attention due to its potent anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines and its effectiveness against fenretinide-resistant cells. The compound is classified under retinoids, which are derivatives of vitamin A known for their role in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Source

4-Oxo-N-(4-hydroxyphenyl)retinamide is primarily synthesized from fenretinide through metabolic pathways in human cells. It has been identified in plasma samples from patients undergoing clinical trials with fenretinide, indicating its significance in cancer treatment protocols .

Classification

This compound falls within the category of retinoids and is specifically classified as an oxidized derivative of fenretinide. Its structure includes a hydroxyl group and a ketone group, which contribute to its biological activity .

Synthesis Analysis

Methods

The synthesis of 4-oxo-N-(4-hydroxyphenyl)retinamide typically involves the oxidation of fenretinide using various oxidizing agents. Common methods include:

  • Oxidation Reactions: Utilizing potassium permanganate or chromium trioxide under controlled conditions.
  • Synthetic Pathway: The synthesis begins with methyl 4-bromoretinoate, which is treated with a solvent mixture (acetone/water) containing potassium carbonate to generate methyl 4-hydroxyretinoate. This intermediate is then converted to 4-oxoretinoic acid before reacting with 4-aminophenol to yield 4-oxo-N-(4-hydroxyphenyl)retinamide .

Technical Details

The synthesis process often requires careful control of reaction parameters such as temperature and pH to ensure high yield and purity. For instance, the final purification step may involve silica gel preparative thin-layer chromatography .

Molecular Structure Analysis

Structure

The molecular formula for 4-oxo-N-(4-hydroxyphenyl)retinamide is C26H31NO3C_{26}H_{31}NO_3. The compound features a retinoid backbone with specific functional groups that enhance its biological activity.

Data

Key structural data include:

  • Molecular Weight: Approximately 413.54 g/mol
  • UV Absorption: Maximum absorption at 371nm371\,nm in methanol .
  • Nuclear Magnetic Resonance (NMR): Characteristic peaks observed at specific chemical shifts indicative of the molecular structure .
Chemical Reactions Analysis

Reactions

4-Oxo-N-(4-hydroxyphenyl)retinamide participates in several chemical reactions:

  • Oxidation: Can be further oxidized to produce various derivatives.
  • Reduction: Capable of being reduced back to fenretinide or other related compounds.
  • Substitution: The hydroxyl group can engage in substitution reactions to form different analogs .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Sodium borohydride.
    Reaction conditions typically involve controlled environments to achieve desired transformations while minimizing side reactions .
Mechanism of Action

The mechanism of action for 4-oxo-N-(4-hydroxyphenyl)retinamide involves multiple pathways:

  • Inhibition of Tubulin Polymerization: This leads to mitotic arrest and cell death by disrupting normal spindle formation during cell division.
  • Generation of Reactive Oxygen Species (ROS): Induces apoptosis through oxidative stress mechanisms.
  • Endoplasmic Reticulum Stress Response: Activates stress response pathways that contribute to cell death.
  • Activation of Protein Kinase C-delta (PKC-δ): Promotes degradation of EZH2, leading to proteasomal degradation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow oil upon purification.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Relevant chemical properties include:

  • Stability: The compound demonstrates stability under specific storage conditions (e.g., -80°C).
  • Reactivity: Exhibits reactivity consistent with other retinoids, including potential interactions with cellular targets .
Applications

The primary scientific uses of 4-oxo-N-(4-hydroxyphenyl)retinamide include:

  1. Cancer Therapy: It has shown promise as an effective agent against various cancer types, including breast and ovarian cancers, particularly in cases resistant to traditional therapies.
  2. Research Tool: Used in studies investigating the mechanisms of action of retinoids and their metabolites in cancer biology.
  3. Clinical Trials: Evaluated for its efficacy and safety in clinical settings for cancer prevention and treatment strategies .
Introduction to 4-oxo-N-(4-hydroxyphenyl)retinamide in Oncological Research

Historical Context and Discovery as a Fenretinide Metabolite

4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) was first identified as a significant polar metabolite of the synthetic retinoid fenretinide (4-HPR) during pharmacokinetic studies in cancer patients. Initial detection occurred in plasma samples from subjects enrolled in phase III clinical trials investigating 4-HPR for ovarian cancer prevention, where it was noted as an unidentified metabolite with distinctive chromatographic properties [6]. Subsequent mass spectrometric analysis in 2004 definitively characterized its structure as an oxidized derivative of 4-HPR featuring a ketone modification at the 4-position of the cyclohexene ring [6]. This metabolic transformation was concurrently discovered in in vitro models using A2780 human ovarian carcinoma cells chronically exposed to 4-HPR. Crucially, research revealed that its formation was mediated by cytochrome P450 26A1 (CYP26A1)—an enzyme induced by 4-HPR treatment itself—and was further potentiated in cells expressing retinoic acid receptor beta (RARβ) [6]. Unlike the major metabolite N-(4-methoxyphenyl)retinamide (4-MPR), which predominates in rodents and demonstrates minimal cytotoxicity, 4-oxo-4-HPR emerged as a human-relevant metabolite with potent intrinsic anticancer properties [8] [9].

Table 1: Key Fenretinide Metabolites and Their Biological Significance

MetabolitePrimary SpeciesRelative Abundance in PlasmaCytotoxic PotentialFormation Pathway
4-oxo-N-(4-hydroxyphenyl)retinamideHumansModerate (0.52 ± 0.17 µM)High (2-4x > 4-HPR)CYP26A1 oxidation
N-(4-methoxyphenyl)retinamide (4-MPR)Humans/RodentsHigh (1.13 ± 0.85 µM)Low/Non-cytotoxicO-methylation
4-HPR glucuronideHumansVariableNot characterizedUDP-glucuronosyltransferases

Position Within Synthetic Retinoid Therapeutics

4-oxo-4-HPR occupies a unique niche within the synthetic retinoid landscape due to its distinct mechanism of action and enhanced potency. Classical retinoids like all-trans retinoic acid (ATRA) primarily exert effects through nuclear RAR/RXR receptor binding, modulating gene transcription related to differentiation and apoptosis [10]. While its parent compound 4-HPR also engages RAR-independent pathways, 4-oxo-4-HPR diverges fundamentally. It retains the ability to induce reactive oxygen species (ROS) generation—a shared trait with 4-HPR—but uniquely acquires potent antimicrotubule activity, inhibiting tubulin polymerization and causing mitotic arrest [1] [12]. This dual mechanism positions it as a "hybrid" agent bridging retinoid-like signaling and classical antimitotic chemotherapy. Its significance is amplified by its ability to overcome 4-HPR resistance in various cancer cell lines and exhibit synergistic effects when combined with 4-HPR itself [1] [3]. Furthermore, its metabolic origin within tumor cells expressing CYP26A1 suggests potential for intratumoral activation, differentiating it from administered parent drugs [6] [8].

Table 2: Comparative Features of 4-oxo-4-HPR and Related Retinoids

FeatureAll-trans Retinoic Acid (ATRA)Fenretinide (4-HPR)4-oxo-4-HPR
Primary MechanismRAR/RXR binding (Transcriptional)ROS, Ceramide, RAR-independentROS + Antimicrotubule
Metabolic OriginEndogenousAdministered drugMetabolite of 4-HPR
Resistance OvercomeLimited (P-glycoprotein efflux)Emerging resistanceActive vs. 4-HPR resistant cells
Relative Potency (IC50)Variable (Cell type dependent)Reference (1x)2-4x lower IC50 than 4-HPR
Key Molecular TargetNuclear receptorsMultiple (ROS, Ceramide)Tubulin polymerisation, ROS

Properties

Product Name

4-oxo-N-(4-hydroxyphenyl)retinamide

IUPAC Name

(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7-,19-17-

InChI Key

NZVOGZATHCUFRC-QDZVKJLCSA-N

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)NC2=CC=C(C=C2)O)\C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.